(Z)-3-Hexen-3-ol
CAS No.:
Cat. No.: VC1917675
Molecular Formula: C6H12O
Molecular Weight: 100.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H12O |
---|---|
Molecular Weight | 100.16 g/mol |
IUPAC Name | (Z)-hex-3-en-3-ol |
Standard InChI | InChI=1S/C6H12O/c1-3-5-6(7)4-2/h5,7H,3-4H2,1-2H3/b6-5- |
Standard InChI Key | ZDBZGZFXYIWLTQ-WAYWQWQTSA-N |
Isomeric SMILES | CC/C=C(/CC)\O |
Canonical SMILES | CCC=C(CC)O |
Introduction
Chemical Identity and Properties
Basic Chemical Information
(Z)-3-Hexen-3-ol is characterized by the following properties:
Property | Value | Source |
---|---|---|
Molecular Formula | C6H12O | |
Molecular Weight | 100.16 g/mol | |
IUPAC Name | (Z)-hex-3-en-3-ol | |
CAS Registry Number | Not specified in search results | - |
PubChem CID | 21683846 |
Structural Information
The chemical structure of (Z)-3-Hexen-3-ol features a six-carbon chain with a double bond between carbon atoms 3 and 4, and a hydroxyl group (-OH) attached to carbon 3. The molecule exhibits Z (cis) stereochemistry at the double bond .
Structural Identifier | Value |
---|---|
Standard InChI | InChI=1S/C6H12O/c1-3-5-6(7)4-2/h5,7H,3-4H2,1-2H3/b6-5- |
InChIKey | ZDBZGZFXYIWLTQ-WAYWQWQTSA-N |
Isomeric SMILES | CC/C=C(/CC)\O |
Canonical SMILES | CCC=C(CC)O |
Physical and Chemical Characteristics
As an enol, (Z)-3-Hexen-3-ol possesses specific chemical reactivity. Enols generally exist in equilibrium with their keto tautomers and can participate in various chemical reactions typical of both alkenes (due to the C=C double bond) and alcohols (due to the hydroxyl group) .
Classification and Related Compounds
Chemical Classification
(Z)-3-Hexen-3-ol is classified as:
-
An enol (hydroxyl group attached to a carbon-carbon double bond)
-
A secondary alcohol (hydroxyl group attached to a secondary carbon)
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An unsaturated alcohol (contains a carbon-carbon double bond)
Related Compounds
While (Z)-3-Hexen-3-ol is distinct, it shares structural similarities with other hexenols that have different positions of the hydroxyl group or double bond:
Related Compound | Key Difference |
---|---|
(Z)-3-Hexen-1-ol | Hydroxyl group at position 1 instead of position 3 |
(Z)-3-Hexen-2-ol | Hydroxyl group at position 2 instead of position 3 |
(E)-3-Hexen-3-ol | E (trans) stereochemistry instead of Z (cis) |
It is important to note that (Z)-3-Hexen-1-ol (also known as "leaf alcohol") appears more frequently in the literature due to its role in plant-insect interactions and green leaf volatiles .
Biological and Environmental Significance
Comparison with Related Green Leaf Volatiles
While specific research on (Z)-3-Hexen-3-ol is limited in the available literature, related compounds such as (Z)-3-Hexen-1-ol have been extensively studied as green leaf volatiles (GLVs). GLVs are compounds released by plants upon mechanical damage or herbivore attack and play important roles in plant-insect interactions .
For context, (Z)-3-Hexen-1-ol has been documented to:
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Attract natural enemies of herbivores
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Act as an airborne signal that activates plant defenses
Whether (Z)-3-Hexen-3-ol shares similar properties would require further specific research.
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